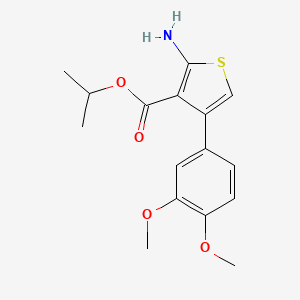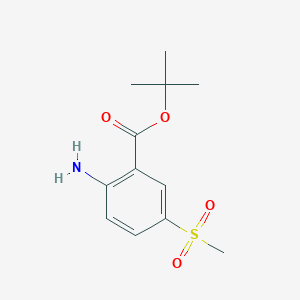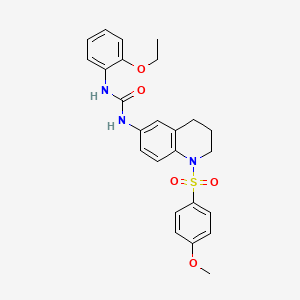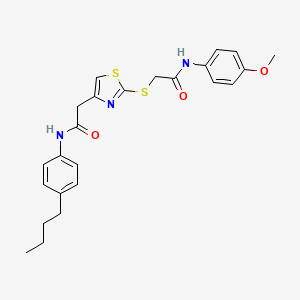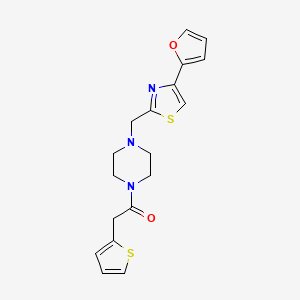
5-(2-Furyl)-3-(trifluoromethyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(2-Furyl)-3-(trifluoromethyl)pyrazole" is a pyrazole derivative that is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a furyl group (a furan ring attached to the pyrazole) and a trifluoromethyl group can confer unique electronic and structural properties to the molecule, which can be exploited in the design of new drugs or materials with specific functions .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the regioselective three-component synthesis, which includes a Sonogashira coupling followed by Michael addition and cyclocondensation. This method has been shown to yield highly fluorescent 1,3,5-trisubstituted pyrazoles in good to excellent yields . Another synthesis route starts with furyl and thienyl chalcones, which are then converted into 2-pyrazolines through treatment with hydrazine or methyl hydrazine . Additionally, the synthesis of furylcyclohexenones and their conversion into dihydroindazoles with furyl substituents has been reported, demonstrating the versatility of furyl-containing compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, particularly those with trifluoromethyl groups, has been studied using various techniques. X-ray crystallography has revealed that these compounds can form stable structures with significant metal-fluorine interactions and exhibit long-range coupling between fluorines and other nuclei, suggesting a possible through-space coupling mechanism . The structure of 3,5-bis(trifluoromethyl)pyrazole has been determined in both the gas phase and solid state, showing the formation of tetramers through hydrogen bonds and the presence of dynamic disorder in the crystal .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions. The presence of the trifluoromethyl group can make the metal sites in metal complexes highly electrophilic, leading to the formation of stable adducts with neutral oxygen donors . The electronic properties of these compounds can be fine-tuned, which is beneficial for applications that require specific absorption and emission properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their substituents. For instance, the trifluoromethyl group can enhance the electrophilicity of metal sites in complexes, as well as affect the fluorescence and electronic properties of the compounds . The furyl group can also impact the molecule's reactivity and interaction with other molecules, as seen in the formation of tetramers in the solid state . Additionally, the substitution of the furyl ring with an aryl group in pyrazolo-triazolo-pyrimidines has been shown to significantly enhance selectivity for the hA3 adenosine receptor, highlighting the importance of structural modifications in achieving desired biological activities .
Aplicaciones Científicas De Investigación
Synthesis and Structural Modification
The synthesis of "5-(2-Furyl)-3-(trifluoromethyl)pyrazole" derivatives has been a subject of significant interest due to their potential biological activities. One study describes an efficient and regioselective method for synthesizing 3-trifluoromethyl-1H-1-phenylpyrazoles, highlighting the importance of introducing a CF3 group into the pyrazole ring for enhancing pharmacological activities (Pittaluga et al., 2013). Another study focuses on generating functionalized pyrazole derivatives through reactions involving 3-(2-Furyl)-3-oxopropanitrile, leading to the formation of acetyl- and ester-pyrazole derivatives (Dawood, Farag, & Abdel‐Aziz, 2006).
Biological Activities
Research into the biological activities of these compounds has uncovered various potential applications. One study synthesizes novel pyrazoline derivatives with non-identical substituents in both pyrazole rings, revealing promising antioxidant and antimicrobial activities, particularly in compounds with trichloromethyl and fluorinated groups (Bonacorso et al., 2015). Another investigation demonstrates the antimycobacterial activity of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles against Mycobacterium tuberculosis, including INH-resistant strains, highlighting the potential of these compounds in tuberculosis treatment (Almeida da Silva et al., 2008).
Antioxidant Properties
The antioxidant properties of pyrazoline derivatives carrying an arylfuran/arylthiophene moiety were explored, with certain compounds showing moderate activity in DPPH scavenging assays (Jois, Kalluraya, & Girisha, 2014). This indicates the potential of furyl-substituted pyrazoles in developing antioxidant therapies.
Antimicrobial and Anticonvulsant Activities
Some studies have synthesized and evaluated the antimicrobial and anticonvulsant activities of furyl-pyrazoline derivatives, finding promising results that suggest potential applications in treating microbial infections and seizure disorders (Ozdemir et al., 2007).
Direcciones Futuras
Pyrazoles, including 5-(2-Furyl)-3-(trifluoromethyl)pyrazole, continue to be of interest in organic and medicinal chemistry due to their structural diversity and wide range of applications . Future research may focus on further exploring the structure/reactivity relationships in this class of heterocycles .
Propiedades
IUPAC Name |
3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHBEPWHYFFYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197507-85-0 |
Source


|
| Record name | 5-(2-Furyl)-3-(trifluoromethyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

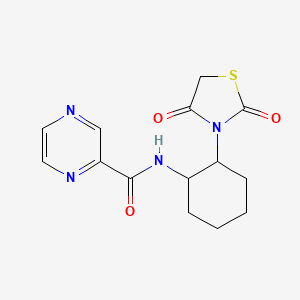
![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2506225.png)
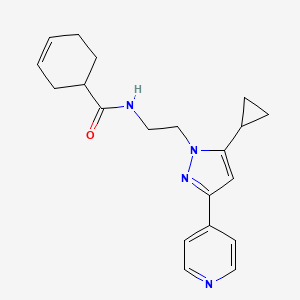
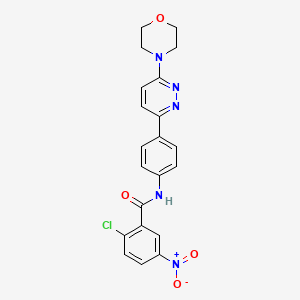
![2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2506230.png)
![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2506231.png)
